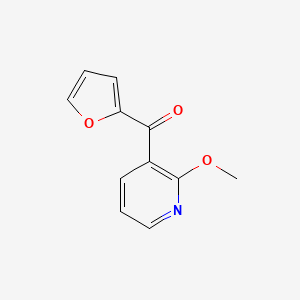

3-(2-Furoyl)-2-methoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-Furoyl)-2-methoxypyridine” is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a furoyl group (a furan ring attached to a carbonyl group), and a methoxy group (a methyl group bound to an oxygen atom) .

Synthesis Analysis

While specific synthesis methods for “3-(2-Furoyl)-2-methoxypyridine” are not available, similar compounds are often synthesized through reactions involving substituted benzoyl isocyanates and furoyl hydrazine .Molecular Structure Analysis

The molecular structure of “3-(2-Furoyl)-2-methoxypyridine” would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational methods .Chemical Reactions Analysis

The compound “3-(2-Furoyl)-2-methoxypyridine” may participate in various chemical reactions. For instance, similar compounds like 3-(2-Furoyl)quinoline-2-carboxaldehyde react with primary amines to form fluorescent products .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Furoyl)-2-methoxypyridine” would likely be determined using a combination of experimental techniques and computational methods .Wissenschaftliche Forschungsanwendungen

Detection of Primary Amines

This compound is used as a derivatization reagent for the ultrasensitive detection of primary amines. It’s particularly well-suited for peptides, amino acids, aminated sugars, and other amine-containing molecules .

Capillary Electrophoresis with Laser-Induced Fluorescence

It is used in capillary electrophoresis with laser-induced fluorescence for detecting amine-containing molecules due to its ability to form highly fluorescent conjugates upon reaction with amines .

Fluorogenic Reagent for Liquid Chromatography

The compound serves as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection, providing sensitive analytical capabilities .

Dye Applications

It has applications in the field of dyes, ranging from textile dyeing to food pigments and dye-sensitized solar cells .

BioReagent for Fluorescence Studies

As a BioReagent suitable for fluorescence, it finds use in various fluorescence-based studies and assays in biological research .

Medicinal Research

Furan derivatives, which include this compound, have been noted for their medicinal significance. Although specific applications are not detailed in the search results, such compounds are often explored for their therapeutic potential .

Thermo Fisher Scientific - ATTO-TAG™ FQ Derivatization Reagent Fisher Scientific - Invitrogen ATTO-TAG FQ Derivatization Reagent MedChemExpress - Dye Applications MilliporeSigma - BioReagent Academia.edu - Application in Liquid Chromatography ResearchGate - Medicinal significance of furan derivatives

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-(2-Furoyl)-2-methoxypyridine is primary amines . This compound is particularly well-suited to the derivatization of peptides, amino acids, aminated sugars, and other amine-containing molecules .

Mode of Action

This reaction is facilitated by cyanide, typically provided via KCN or NaCN salts .

Biochemical Pathways

The biochemical pathways affected by 3-(2-Furoyl)-2-methoxypyridine are those involving primary amines. The compound reacts with primary amines to form fluorescent products, which can be detected by capillary electrophoresis with laser-induced fluorescence (LIF)

Result of Action

The result of the action of 3-(2-Furoyl)-2-methoxypyridine is the formation of highly fluorescent conjugates when it reacts with primary amines . This allows for the ultrasensitive detection of primary amines, making it useful in the derivatization of peptides, amino acids, aminated sugars, and other amine-containing molecules for detection .

Action Environment

It is known that the compound is nonfluorescent in the unreacted state and reacts specifically with amines to form highly fluorescent conjugates . This suggests that the presence and concentration of amines in the environment could influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

furan-2-yl-(2-methoxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11-8(4-2-6-12-11)10(13)9-5-3-7-15-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBLJIMBHUNLKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642174 |

Source

|

| Record name | (Furan-2-yl)(2-methoxypyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Furoyl)-2-methoxypyridine | |

CAS RN |

898786-29-3 |

Source

|

| Record name | 2-Furanyl(2-methoxy-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Furan-2-yl)(2-methoxypyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.